

# Application Notes and Protocols for IAJD93

## Liposome Preparation

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### Compound of Interest

Compound Name: IAJD93

Cat. No.: B15577503

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**IAJD93** is a novel ionizable lipid designed for the efficient encapsulation and delivery of nucleic acid payloads, such as siRNA and mRNA. Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) and promotes endosomal escape, a critical step for the cytosolic delivery of therapeutic cargo. At physiological pH, **IAJD93** is neutral, but it becomes protonated in the acidic environment of the endosome. This charge reversal is believed to disrupt the endosomal membrane, allowing the encapsulated payload to enter the cytoplasm and exert its biological effect.<sup>[1][2]</sup> These application notes provide a detailed, step-by-step guide to preparing **IAJD93**-containing liposomes (referred to as **IAJD93**-LNPs) for research purposes.

## Experimental Protocols

This section details the necessary materials and a step-by-step protocol for the preparation of **IAJD93**-LNPs using a microfluidic mixing technique. This method is recommended for its reproducibility and control over particle size.<sup>[1][3][4]</sup>

### Materials:

- **IAJD93** (ionizable lipid)

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Nucleic acid cargo (e.g., siRNA, mRNA)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis tubing (e.g., 10 kDa MWCO)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Zeta potential analyzer
- Quant-iT™ RiboGreen™ assay kit (or similar) for encapsulation efficiency

#### Protocol for **IAJD93**-LNP Preparation:

- Preparation of Lipid Stock Solution (Organic Phase):
  - Prepare individual stock solutions of **IAJD93**, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
  - Combine the individual lipid stock solutions in a glass vial to achieve a final molar ratio of 50:10:38.5:1.5 (**IAJD93**:DSPC:Cholesterol:DMG-PEG 2000).[\[5\]](#)
  - The total lipid concentration in the ethanolic solution should be between 10-25 mM.[\[5\]](#)  
Vortex the mixture thoroughly to ensure homogeneity.
- Preparation of Aqueous Phase:

- Dissolve the nucleic acid cargo (e.g., siRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic buffer is crucial for the protonation and subsequent complexation of the ionizable lipid with the nucleic acid.[6]
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
  - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
  - Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the **IAJD93**-LNPs.
- Purification:
  - The resulting LNP suspension will contain ethanol. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes.[5]
- Characterization:
  - Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified **IAJD93**-LNPs using Dynamic Light Scattering (DLS).
  - Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer.
  - Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the LNPs using the RiboGreen assay. The assay is performed in the presence and absence of a membrane-lysing agent (e.g., Triton X-100) to determine the total and free nucleic acid concentrations, respectively.[5]

## Data Presentation

The following tables summarize the expected quantitative data for **IAJD93**-LNP formulations prepared using the protocol described above. These values are based on typical results for

similar ionizable lipid nanoparticle systems.[7][8][9]

Table 1: Physicochemical Properties of **IAJD93**-LNPs

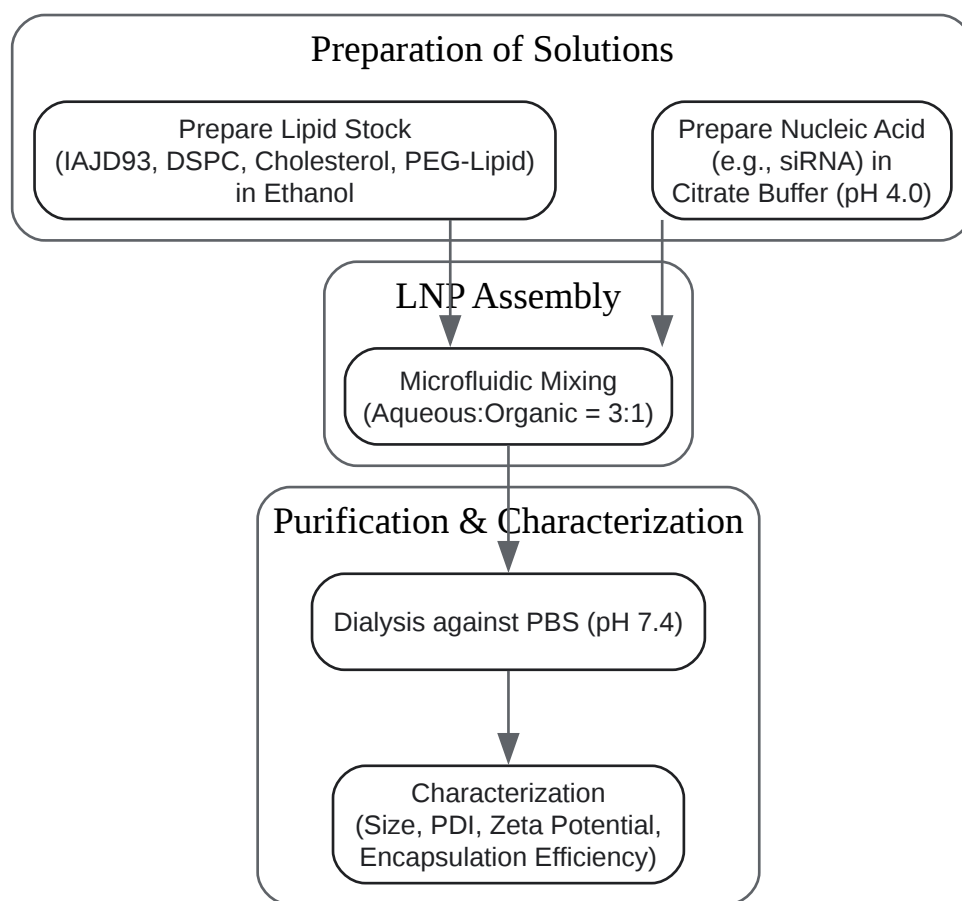
Parameter	Target Value
Mean Hydrodynamic Diameter	80 - 120 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential (at pH 7.4)	-5 mV to -15 mV
Encapsulation Efficiency	> 90%

Table 2: Formulation Parameters for **IAJD93**-LNP Preparation

Parameter	Value
Lipid Molar Ratio (IAJD93:DSPC:Chol:DMG-PEG)	50:10:38.5:1.5
Total Lipid Concentration in Ethanol	10 - 25 mM
Aqueous:Organic Flow Rate Ratio	3:1
N:P Ratio (Nitrogen in IAJD93 to Phosphate in nucleic acid)	3 - 6

## Mandatory Visualization

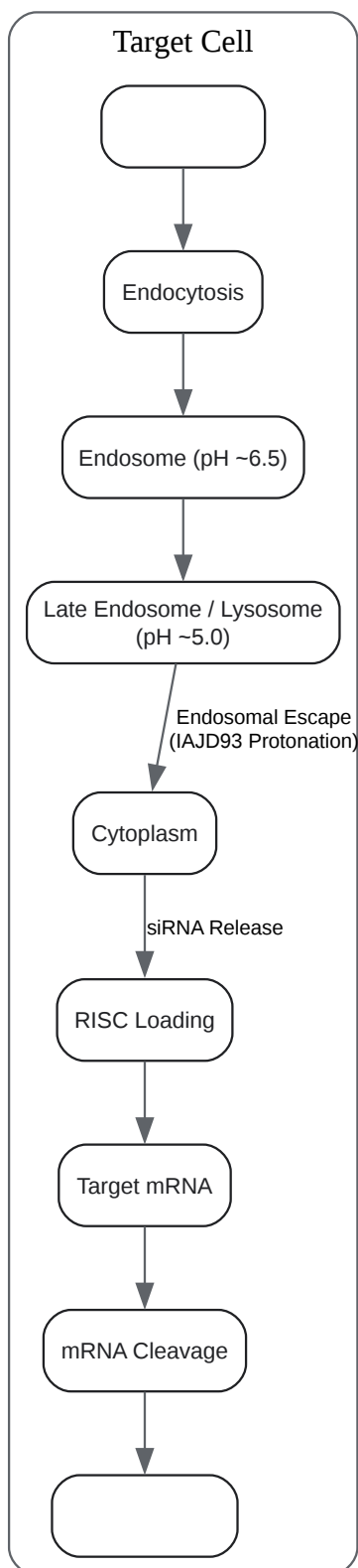
Experimental Workflow for **IAJD93**-LNP Preparation:



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Caption: Workflow for the preparation of **IAJD93**-LNPs.

Signaling Pathway for siRNA Delivery by **IAJD93**-LNPs:



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Caption: Mechanism of siRNA delivery and gene silencing.

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